molecular formula C13H19NO2 B12898037 N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide CAS No. 62187-45-5

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

Cat. No.: B12898037
CAS No.: 62187-45-5
M. Wt: 221.29 g/mol
InChI Key: ZTSYLZBDWQOCAG-UHFFFAOYSA-N
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Description

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C14H19NO2 It is characterized by the presence of a cyclopentanecarboxamide group attached to an N-ethyl-N-(5-methylfuran-2-yl) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with ethylamine, followed by cyclization with cyclopentanecarboxylic acid chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(5-methylfuran-2-yl)acetamide
  • N-Ethyl-N-(5-methylfuran-2-yl)propionamide
  • N-Ethyl-N-(5-methylfuran-2-yl)butyramide

Uniqueness

N-Ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

62187-45-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-ethyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H19NO2/c1-3-14(12-9-8-10(2)16-12)13(15)11-6-4-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

ZTSYLZBDWQOCAG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(O1)C)C(=O)C2CCCC2

Origin of Product

United States

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